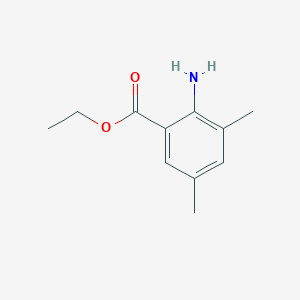

Ethyl 2-amino-3,5-dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-3,5-dimethylbenzoate, also known as lidocaine, is a local anesthetic and antiarrhythmic drug that is widely used in medical practice. Lidocaine is a member of the amide class of local anesthetics and is used for pain relief in various medical procedures, including dental work, minor surgeries, and childbirth. In addition to its anesthetic properties, lidocaine has been shown to have anti-inflammatory and anti-tumor effects, making it an interesting target for further research.

Mécanisme D'action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals. By blocking these channels, Ethyl 2-amino-3,5-dimethylbenzoate can effectively numb the area where it is applied, providing pain relief. Lidocaine also has antiarrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.

Effets Biochimiques Et Physiologiques

Lidocaine has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects. Lidocaine has also been shown to modulate the immune response, which may be beneficial in certain disease states.

Avantages Et Limitations Des Expériences En Laboratoire

Lidocaine has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Ethyl 2-amino-3,5-dimethylbenzoate has some limitations as a laboratory reagent. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Orientations Futures

There are several areas of future research that could be pursued with Ethyl 2-amino-3,5-dimethylbenzoate. One area of interest is the development of new formulations of Ethyl 2-amino-3,5-dimethylbenzoate that are more soluble in water, which would make it easier to work with in aqueous solutions. Another area of interest is the development of new applications for Ethyl 2-amino-3,5-dimethylbenzoate, such as its use in the treatment of inflammatory diseases or cancer. Finally, further research is needed to better understand the long-term effects of Ethyl 2-amino-3,5-dimethylbenzoate and its potential for toxicity.

Méthodes De Synthèse

Lidocaine can be synthesized by reacting 2,6-dimethylaniline with ethyl chloroformate to produce ethyl 2,6-dimethylphenylcarbamate. This intermediate is then reacted with methylamine to produce the final product, ethyl 2-amino-3,5-dimethylbenzoate. The synthesis of Ethyl 2-amino-3,5-dimethylbenzoate is a well-established process that has been used for many years.

Applications De Recherche Scientifique

Lidocaine has been extensively studied for its pharmacological properties and has been shown to have a variety of medical applications. It is commonly used as a local anesthetic for dental work, minor surgeries, and childbirth. Lidocaine has also been used as an antiarrhythmic agent for the treatment of cardiac arrhythmias. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects.

Propriétés

Numéro CAS |

179115-20-9 |

|---|---|

Nom du produit |

Ethyl 2-amino-3,5-dimethylbenzoate |

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

ethyl 2-amino-3,5-dimethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |

Clé InChI |

DCXHYRRHPROPCC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC(=C1N)C)C |

SMILES canonique |

CCOC(=O)C1=CC(=CC(=C1N)C)C |

Synonymes |

Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)